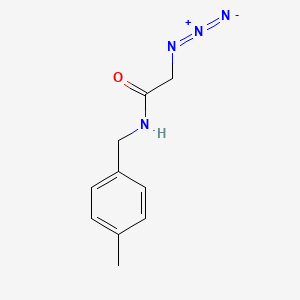

2-azido-N-(4-methylbenzyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDMCYVIXMQWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Reaction Mechanism

The synthesis of 2-azido-N-(4-methylbenzyl)acetamide follows a two-step procedure:

Preparation of 2-Chloro-N-(4-methylbenzyl)acetamide

The precursor, 2-chloro-N-(4-methylbenzyl)acetamide (CAS: 70110-30-4), is synthesized via acyl chloride coupling. Chloroacetyl chloride reacts with 4-methylbenzylamine in the presence of a base such as triethylamine. This step ensures the formation of the acetamide backbone with a reactive chloro substituent.

Reaction Conditions:

- Solvent: Ethanol or dichloromethane

- Temperature: 0–5°C (initial), followed by room temperature

- Workup: Filtration and recrystallization from ethanol

Azide Substitution Reaction

The chloro group undergoes nucleophilic displacement using sodium azide (NaN₃) in a polar aprotic solvent system. This step is adapted from analogous procedures for phenyl-substituted acetamides.

Optimized Protocol:

- Reagents:

- 2-Chloro-N-(4-methylbenzyl)acetamide (0.011 mol)

- Sodium azide (0.015 mol, 1.36 equiv)

- Ethanol/water (70:30 v/v)

- Conditions:

- Reflux at 80°C for 24 hours

- Reaction monitoring via thin-layer chromatography (TLC)

- Workup:

Mechanistic Insight:

The reaction proceeds via an SN₂ mechanism, where the azide ion attacks the electrophilic carbon adjacent to the carbonyl group, displacing the chloride leaving group. The polar solvent system facilitates ion dissociation and stabilizes the transition state.

Characterization and Analytical Data

Physicochemical Properties

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands confirm functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, δ ppm):

¹³C NMR (DMSO-d₆, δ ppm):

High-Resolution Mass Spectrometry (HRMS)

Crystallographic Data and Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) of analogous compounds (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveals:

- Crystal System: Monoclinic

- Space Group: P2₁/c

- Unit Cell Parameters:

The azide group adopts a linear conformation (N–N–C–C torsion angle ≈ −173°), stabilized by intermolecular N–H⋯O hydrogen bonds, forming zigzag chains along the c-axis.

Comparative Analysis of Synthetic Methods

Applications and Derivatives

This compound serves as a precursor for:

Challenges and Optimization Strategies

- Azide Stability: The compound is sensitive to shock and heat. Storage at −20°C in amber vials is recommended.

- Byproduct Formation: Excess NaN₃ may lead to diazo byproducts. Stoichiometric control and TLC monitoring mitigate this.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.

Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reaction is often carried out in solvents like water or ethanol.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are frequently used as the reducing system.

Major Products Formed

Substitution Reactions: Products include substituted acetamides with various functional groups replacing the azido group.

Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry.

Reduction Reactions: The primary product is the corresponding amine, N-(4-methylbenzyl)acetamide.

Scientific Research Applications

2-azido-N-(4-methylbenzyl)acetamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules via click chemistry.

Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azido-N-(4-methylbenzyl)acetamide largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. The molecular targets and pathways involved would vary based on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous azidoacetamides is provided below, emphasizing substituent effects on reactivity, crystallography, and applications.

Reactivity and Functionalization

- Click Chemistry: The azide group in 2-azido-N-(4-methylphenyl)acetamide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, critical for drug design . For example, reaction with alkynylquinoxaline derivatives yields triazole-linked acetamides with antibacterial activity .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in 2-benzoyl-4-nitrophenyl derivative) enhance electrophilicity, accelerating cycloaddition . Bulky substituents (e.g., sulfamoylbenzyl) may sterically hinder reactivity but improve target specificity in enzyme inhibition .

Crystallographic and Spectroscopic Differences

- Crystal Packing : The 4-methylphenyl derivative exhibits van der Waals interactions and hydrogen bonding (N–H···O), whereas analogs like the dichlorophenyl variant likely exhibit stronger halogen bonding due to Cl substituents .

- Thermal Stability : Azidoacetamides with aromatic nitro groups (e.g., 2-benzoyl-4-nitrophenyl) display lower thermal stability compared to alkyl-substituted analogs, as nitro groups introduce torsional strain .

Biological Activity

2-Azido-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C₉H₁₀N₄O and a molecular weight of approximately 190.21 g/mol. This compound features an azido group (-N₃) attached to a N-(4-methylbenzyl)acetamide structure, which contributes to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. While specific biological activities are not extensively documented, this compound's azido group is often explored for its utility in bioconjugation techniques.

The synthesis of this compound typically involves a two-step process, starting from readily available precursors. The compound's azido group allows for selective reactions, particularly through click chemistry, which has significant implications in drug delivery systems and imaging agents in biological research.

1. Click Chemistry Applications

Research has highlighted the utility of azido compounds in click chemistry, particularly for creating bioconjugates. For example, studies on similar azido compounds have demonstrated their effectiveness in attaching drugs to targeting moieties, enhancing the specificity and efficacy of therapeutic agents.

2. Antimicrobial and Anticancer Activities

While direct studies on this compound are scarce, related compounds with azido groups have shown promising antimicrobial and anticancer activities. For instance, compounds containing similar functional groups have been investigated for their ability to inhibit bacterial growth and cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

Comparative Analysis

To better understand the potential biological effects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential bioconjugation agent | Click chemistry reactions with alkynes |

| Azidothymidine (AZT) | Antiviral activity | Inhibition of reverse transcriptase |

| Azidopropane | Antimicrobial properties | Disruption of bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-azido-N-(4-methylbenzyl)acetamide with high purity and yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a chloroacetamide precursor with sodium azide (NaN₃) in a toluene/water biphasic system under reflux (5–7 hours). Key parameters include solvent polarity (toluene for controlled reactivity), temperature (80–100°C), and stoichiometric excess of NaN₃ (1.5:1 molar ratio) to drive the reaction to completion . Post-reaction, purification via crystallization (ethanol) or extraction (ethyl acetate) ensures removal of unreacted azide. Monitoring via TLC (hexane:ethyl acetate, 9:1) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., azide δ ~3.3 ppm for CH₂-N₃) .

-

Infrared (IR) Spectroscopy : Confirms azide stretch (ν ~2100 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₁₀H₁₁N₄O₂) .

-

X-ray Crystallography : Resolves molecular geometry (e.g., C–N₃ torsion angles ~72°) and hydrogen-bonding networks (e.g., N–H⋯O chains) .

Technique Key Data Structural Insight X-ray Crystallography C7–C8–N3–N4 torsion angle Confirms azide group conformation ¹H NMR δ 4.1 ppm (CH₂–N₃) Validates acetamide linkage

Q. How does the azido group influence the compound’s reactivity in click chemistry applications?

- Methodological Answer : The azide (–N₃) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Reaction optimization requires:

- Catalyst : Cu(I) (e.g., CuSO₄/sodium ascorbate) in DMF/H₂O.

- Alkyne Partner : Terminal alkynes (e.g., propargyl alcohol) at 1:1 molar ratio.

- Monitoring : FT-IR for azide peak disappearance (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Conflicting NMR/IR data (e.g., unexpected coupling constants) can arise from conformational flexibility or solvent effects. Strategies include:

-

Density Functional Theory (DFT) : Simulates NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to compare with experimental data .

-

Molecular Dynamics (MD) : Models solvent interactions (e.g., DMSO vs. CDCl₃) to predict signal splitting .

Issue Computational Approach Validation Metric Azide torsional strain DFT conformational analysis Matches X-ray torsion angles Solvent-induced shifts MD simulations Correlates with experimental δ

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

- Methodological Answer : Stability profiling involves:

- pH Studies : Incubate in buffers (pH 2–10, 37°C) for 24–72 hours; monitor via HPLC (C18 column, acetonitrile:H₂O gradient) for degradation products (e.g., hydrolysis to acetamide) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition onset (>150°C) .

Q. How can molecular docking elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

Target Selection : Identify enzymes (e.g., cyclooxygenase-2) with active-site cavities accommodating the azide/acetamide groups .

Docking Software : Use AutoDock Vina with Lamarckian GA; set grid box dimensions (20×20×20 ų) around the catalytic site .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., indomethacin) and validate via in vitro IC₅₀ assays .

| Parameter | Value | Rationale |

|---|---|---|

| Grid Box Size | 20×20×20 ų | Ensures comprehensive site coverage |

| Scoring Function | Vina affinity (kcal/mol) | Predicts binding free energy |

Q. What methodologies assess the compound’s pharmacokinetic (ADME) properties in preclinical studies?

- Methodological Answer :

- Absorption : Caco-2 cell monolayer assays (apparent permeability, Papp >1×10⁻⁶ cm/s indicates high absorption) .

- Metabolism : Liver microsomal assays (e.g., human CYP450 isoforms) quantify metabolite formation via LC-MS/MS .

- Excretion : Radiolabeled compound (¹⁴C) in rodent models tracks urinary/fecal elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.